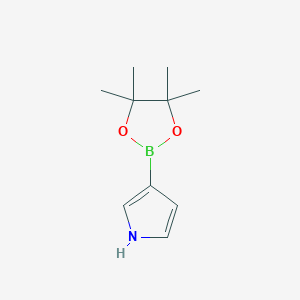

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

説明

Historical Context of Boron-Containing Heterocycles

The development of boron-containing heterocycles traces its origins to pioneering work in the 1970s, when researchers first began exploring the systematic incorporation of boron atoms into cyclic organic frameworks. The foundational research conducted by Ashe and colleagues established the viability of boron heterocycles, with their preparation of 1-phenylborabenzene anion representing a landmark achievement in the field. This early work demonstrated that boron atoms could be successfully integrated into aromatic systems while maintaining structural integrity and exhibiting unique electronic properties. The stannohydration methodology developed for creating boron-containing rings provided a reliable synthetic approach that enabled subsequent generations of researchers to expand the scope and complexity of boron heterocycle chemistry.

The evolution from simple boron heterocycles to more sophisticated systems occurred gradually through the 1980s and 1990s, with significant advances in understanding the electronic properties and reactivity patterns of these compounds. Research demonstrated that several saturated boron heterocycles were found to be more stable than their open-chain analogs, suggesting that the boron-containing cyclic structure itself favors stability. This discovery provided crucial insight into the thermodynamic advantages of incorporating boron into cyclic frameworks and laid the groundwork for more complex heterocyclic designs. The development of 9-borabicyclo[3.3.1]nonane as a widely used reducing agent exemplified the practical utility that could be achieved through careful molecular design incorporating boron atoms.

The recognition that boron-nitrogen units could effectively replace carbon-carbon units in benzenoid compounds marked a significant conceptual advance in the field. This insight led to the development of stable heteroaromatics such as 9-aza-10-boraphenanthrene, which incorporates boron and nitrogen atoms linked by a double bond within a polycyclic aromatic framework. The exhaustive substitution of carbon-carbon units with alternating boron-nitrogen pairs ultimately produced borazine and borazole, compounds often referred to as inorganic analogs of benzene. These developments established the theoretical foundation for understanding how boron incorporation could fundamentally alter the electronic properties of aromatic systems while maintaining structural stability.

The contemporary renaissance in boron heterocycle chemistry began in the early 2000s, driven by advances in synthetic methodology and growing recognition of the unique properties exhibited by these compounds. Modern research has focused particularly on the development of boron-containing heterocycles capable of small molecule activation, with various systems successfully mediating the activation of sigma-bonds and pi-bonds in small molecules. This capability has positioned boron heterocycles as important tools in catalysis and has expanded their potential applications beyond traditional synthetic chemistry. The systematic study of these activation processes has provided valuable insight into the electronic factors that govern reactivity in boron-containing systems.

| Historical Period | Key Developments | Representative Compounds | Significance |

|---|---|---|---|

| 1970s | Foundation of boron heterocycle chemistry | 1-phenylborabenzene anion | Proof of concept for boron aromatics |

| 1980s-1990s | Stability studies and mechanistic understanding | 9-borabicyclo[3.3.1]nonane | Practical reducing agents |

| 2000s | Heteroaromatic systems | 9-aza-10-boraphenanthrene | Electronic property modulation |

| 2010s-Present | Small molecule activation and catalysis | Various boron heterocycles | Catalytic applications |

Significance of Pyrrole-Boronic Ester Hybrid Structures

The development of pyrrole-boronic ester hybrid structures represents a sophisticated approach to combining the electronic properties of nitrogen-containing heterocycles with the synthetic versatility of organoboron compounds. Pyrrole rings contribute electron-rich aromatic character to these hybrid systems, while boronic ester functionality provides sites for cross-coupling reactions and potential coordination chemistry. The marriage of these two structural elements creates compounds with unique reactivity profiles that are particularly valuable in synthetic applications requiring both electronic modulation and synthetic transformation capability. The strategic use of pinacol ester protection in these systems addresses the inherent instability issues associated with free boronic acids while maintaining reactivity toward palladium-catalyzed cross-coupling reactions.

Recent synthetic efforts have demonstrated the utility of pyrrole-boronic ester hybrids in complex molecule synthesis, particularly in the construction of pharmaceutical intermediates and natural product analogs. The successful preparation of compounds such as 2-(1-triisopropylsilyl-1H-pyrrol-3-yl)aniline through Suzuki-Miyaura coupling reactions using 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester illustrates the practical synthetic utility of these hybrid structures. The reaction conditions typically employed involve palladium catalysis with phosphine ligands, potassium phosphate as base, and mixed aqueous-organic solvent systems, yielding products in good to excellent yields. These transformations highlight the compatibility of pyrrole-boronic ester systems with modern cross-coupling methodology.

The electronic properties of pyrrole-boronic ester hybrids exhibit interesting characteristics that distinguish them from both simple pyrroles and conventional boronic esters. The electron-donating nature of the pyrrole ring can influence the reactivity of the boronic ester moiety, potentially altering reaction rates and selectivity patterns in cross-coupling reactions. Conversely, the electron-withdrawing character of the boronic ester group can modulate the electronic properties of the pyrrole ring, affecting its aromatic character and reactivity toward electrophilic substitution reactions. This bidirectional electronic influence creates opportunities for fine-tuning reactivity through structural modification, making these hybrid systems particularly valuable for applications requiring precise control over electronic properties.

The synthesis of pyrrole-boronic ester hybrids presents both opportunities and challenges that reflect the broader complexity of organoboron chemistry. Traditional approaches to introducing boronic ester functionality into pyrrole systems often encounter difficulties related to the sensitivity of both the pyrrole ring and the boronic ester group to various reaction conditions. The development of mild, selective methodologies for constructing these hybrid structures has been a focus of recent research efforts, with particular attention paid to protecting group strategies and reaction condition optimization. The use of pinacol ester protection has emerged as a particularly effective approach, providing stability during synthetic transformations while maintaining reactivity toward subsequent cross-coupling reactions.

| Structural Feature | Electronic Effect | Synthetic Utility | Applications |

|---|---|---|---|

| Pyrrole ring | Electron-donating aromatic system | Electrophilic substitution | Pharmaceutical intermediates |

| Boronic ester | Electrophilic coupling partner | Cross-coupling reactions | Material synthesis |

| Pinacol protection | Stability enhancement | Reaction compatibility | Process chemistry |

| Hybrid architecture | Bidirectional electronic influence | Tunable reactivity | Advanced materials |

The pharmaceutical relevance of pyrrole-boronic ester hybrids has gained increasing recognition as the medical chemistry community has begun to appreciate the unique properties of boron-containing compounds. The approval of boron-containing drugs such as bortezomib and crisaborole has validated the therapeutic potential of organoboron compounds and has stimulated interest in developing new boron-containing pharmaceutical candidates. Pyrrole-boronic ester hybrids offer particular advantages in this context due to their synthetic accessibility and the ability to incorporate diverse functionality through cross-coupling reactions. The modular nature of these systems allows for systematic structure-activity relationship studies and facilitates the optimization of pharmacological properties.

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOXXHSBLUSPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676991 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-77-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrrole ring substituted with a dioxaborolane moiety. This structural configuration enhances its reactivity and interaction with biological targets. The presence of the boron atom in the dioxaborolane contributes to its ability to form reversible covalent bonds with biomolecules, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in various biological pathways. For instance, it acts as an inhibitor of DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A, highlighting their potential in treating cognitive decline associated with neurodegeneration .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Activity

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

- Drug Design : Its ability to selectively inhibit specific kinases positions it as a lead compound for developing treatments for diseases like Alzheimer's and cancer.

- Biological Imaging : The fluorescent properties of boron-containing compounds allow their use as probes for imaging cellular processes .

Summary Table of Biological Activities

科学的研究の応用

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. Its boron-containing structure allows for the formation of carbon-boron bonds, facilitating the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals where precision in molecular construction is essential.

Reaction Enhancements

The presence of the dioxaborolane moiety enhances reactivity and selectivity in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This property makes it invaluable for synthesizing biologically active compounds and fine chemicals .

Biological Imaging

Fluorescent Probes

The unique structural characteristics of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole enable its use in the design of fluorescent probes. These probes are critical for biological imaging applications, allowing researchers to visualize cellular processes in real time. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biological interactions and cellular dynamics .

Drug Development

Targeted Drug Design

In drug development, this compound plays a role in designing new drug candidates that can target specific biological pathways. Its boron atom can interact with various biomolecules, enhancing the efficacy and specificity of potential therapeutic agents. This application is particularly relevant in oncology and infectious disease research where targeted therapies are paramount .

Stability and Bioavailability

Compounds containing boron often exhibit improved stability and bioavailability compared to their non-boron counterparts. This characteristic is beneficial for developing drugs that require prolonged action or reduced side effects .

Materials Science

Advanced Materials Development

In materials science, this compound is utilized in creating advanced materials such as polymers and nanomaterials. These materials can be applied in electronics and coatings where enhanced performance and durability are desired .

Nanotechnology Applications

The compound's properties make it suitable for applications in nanotechnology, including the development of nanoscale devices and sensors that require precise control over chemical interactions at the molecular level .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules; enhances reaction yields. |

| Biological Imaging | Used to create fluorescent probes for real-time visualization of cellular processes. |

| Drug Development | Aids in designing targeted therapies with improved stability and bioavailability. |

| Materials Science | Applied in developing advanced materials for electronics and coatings with enhanced properties. |

Case Study 1: Fluorescent Probes

A study demonstrated the use of this compound as a fluorescent probe for imaging cancer cells. The probe showed high specificity and sensitivity towards tumor markers, allowing for effective monitoring of cancer progression.

Case Study 2: Drug Development

Research involving this compound highlighted its role in synthesizing a new class of anti-cancer drugs that target specific pathways involved in tumor growth. The results indicated a significant reduction in tumor size in preclinical models.

Case Study 3: Material Applications

In materials science research, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability. This advancement has implications for developing next-generation electronic devices.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole with structurally related boronate esters, focusing on reactivity, physical properties, and applications.

Structural Analogs and Reactivity

Limitations and Challenges

準備方法

Direct Borylation of Pyrrole Derivatives via Transition Metal Catalysis

A common and efficient approach to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole involves the direct borylation of pyrrole or pyrrole derivatives using bis(pinacolato)diboron under transition metal catalysis, often iridium-based catalysts.

-

- Iridium complexes such as bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) dimer combined with di-tert-butylbipyridine ligands are employed.

- Reaction typically conducted in tetrahydrofuran (THF) or cyclohexane.

- Temperature range: 70–90 °C.

- Reaction time: 16–48 hours under inert atmosphere (nitrogen).

-

- The iridium catalyst activates the C–H bond at the 3-position of pyrrole, facilitating the formation of the C–B bond with bis(pinacolato)diboron.

Lithiation Followed by Electrophilic Borylation

Another established method involves lithiation of the pyrrole ring followed by quenching with a boron electrophile to install the boronate ester.

-

- Pyrrole is treated with a strong base such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperature (0 °C) to generate the lithiated intermediate at the 3-position.

- This intermediate is then reacted with a boron electrophile, such as 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane or trimethylborate.

- The reaction mixture is stirred at elevated temperatures (e.g., 65 °C) for several hours.

- Workup involves aqueous quenching and extraction, followed by purification via preparative thin-layer chromatography or column chromatography.

-

- Moderate yields around 34–69% have been reported.

- The boronate group is often protected as a pinacol ester to improve stability during isolation and purification.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Transition Metal-Catalyzed C–H Borylation | Bis(pinacolato)diboron, Iridium catalyst, dtbpy ligand | 70–90 °C, 16–48 h, THF or cyclohexane | ~70% | Direct borylation at pyrrole 3-position |

| Lithiation + Electrophilic Borylation | Pyrrole, n-BuLi or t-BuLi, boron electrophile (e.g., bromomethyl dioxaborolane) | 0 °C lithiation, then 65 °C reaction | 34–69% | Requires careful handling of organolithium |

| Late-Stage Boronate Introduction | Halogenated pyrrole, t-BuLi, trimethylborate, pinacol | Lithiation at low temp, acid hydrolysis | Moderate | Avoids early boronate instability |

| Paal-Knorr + Suzuki Coupling | 1,4-dicarbonyl compounds, sulfonyl chloride, Pd catalyst, bis(pinacolato)diboron | Pd-catalyzed coupling, inert atmosphere | Variable | Suitable for functionalized pyrrole derivatives |

Research Findings and Notes

Stability Considerations: The boronate group is typically protected as a pinacol ester to improve stability and facilitate purification, as unprotected boronic acids are prone to polymerization and hydrolysis.

Purification Techniques: Preparative thin-layer chromatography (PTLC) and silica gel column chromatography are commonly used to isolate pure products. Use of Dean–Stark apparatus during esterification ensures removal of water to drive equilibrium toward ester formation.

Analytical Confirmation: Characterization of the synthesized compounds is typically done using proton nuclear magnetic resonance (^1H NMR), carbon NMR (^13C NMR), and mass spectrometry (MS). Reported NMR shifts and mass fragments confirm the structure and purity of the boronate ester-substituted pyrroles.

Industrial Scale-Up: While literature primarily reports lab-scale syntheses, industrial production would likely optimize these methods using continuous flow reactors, automated reagent addition, and chromatographic purification to enhance yield and reproducibility.

Q & A

Q. What structural modifications enhance the compound’s reactivity in C–H borylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。